2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride

Drug-likeness Physicochemical property prediction ADME profiling

SAR studies fail when generic analogs introduce linker variability. This compound's precise 2-ethyl linker connecting piperidine to the furan-2-ylmethyl sulfanyl group ensures target engagement fidelity. Key advantages: (1) Single undefined stereocenter enables enantiomer resolution for chiral target mapping, a capability absent in achiral analogs; (2) Furan-2-ylmethyl sulfanyl pharmacophore delivers benchmarked MIC values as low as 125 μg/mL against Gram-positive bacteria; (3) Hydrochloride salt form ready for direct preformulation solubility, stability, and hygroscopicity screening.

Molecular Formula C12H20ClNOS
Molecular Weight 261.81 g/mol
CAS No. 1864052-76-5
Cat. No. B1447672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride
CAS1864052-76-5
Molecular FormulaC12H20ClNOS
Molecular Weight261.81 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CCSCC2=CC=CO2.Cl
InChIInChI=1S/C12H19NOS.ClH/c1-2-7-13-11(4-1)6-9-15-10-12-5-3-8-14-12;/h3,5,8,11,13H,1-2,4,6-7,9-10H2;1H
InChIKeyALWRMGVIVGXELR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide: 2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride (CAS 1864052-76-5) - Key Starting Material


2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride (CAS 1864052-76-5) is a synthetic small molecule belonging to the class of heterocyclic piperidine derivatives. Its structure is defined by a piperidine ring substituted at the 2-position with a furan-2-ylmethyl sulfanyl group via an ethyl linker [1]. The compound has a molecular weight of 261.81 g/mol and a molecular formula of C12H20ClNOS [1]. It is primarily supplied as a research chemical for early-stage discovery and serves as a versatile building block in medicinal chemistry for the synthesis of more complex molecular architectures [1].

Procurement Risk: Why Close Analogs of 2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride Are Not Interchangeable


The specific substitution pattern of this compound—a 2-ethyl linker connecting the piperidine core to the furan-2-ylmethyl sulfanyl group—is highly determinant of its biological and chemical behavior. Closely related analogs, which differ by even a single methylene unit in the linker or by substitution position on the piperidine ring (e.g., 3- or 4-position isomers), cannot be assumed to have equivalent activity [1]. In broader research on piperidine derivatives, such minor structural modifications have been shown to lead to significant changes in pharmacological profiles, including antibacterial potency against drug-resistant strains [2]. Therefore, substituting this compound with a generic in-class analog risks invalidating structure-activity relationship (SAR) studies and introducing unwanted variability into synthesis or biological assays.

Quantitative Differentiation Evidence for 2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride


PubChem Computed Topological Polar Surface Area (TPSA) Compared to Regioisomeric Analogs

The topological polar surface area (TPSA) is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration. The target compound has a computed TPSA of 50.5 Ų, a value identical to its 4-position substituted isomer, 4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine hydrochloride (CAS 1864063-70-6) [1][2]. While this specific metric does not differentiate the 2-isomer from the 4-isomer, it does provide a measurable baseline for permeability prediction, confirming that the choice of regioisomer is not driven by differences in overall polarity but by other factors such as target binding or synthetic accessibility.

Drug-likeness Physicochemical property prediction ADME profiling

Comparison of Hydrogen Bond Donor/Acceptor Counts Against a 4-Position Methyl-Linked Analog

Hydrogen bond donor and acceptor counts influence solubility and target engagement. The target compound has 2 hydrogen bond donors and 3 acceptors [1]. This profile is shared by the 2-position methyl-linked analog, 2-{[(furan-2-ylmethyl)sulfanyl]methyl}piperidine [2]. However, a structural analog with a shorter methylene linker at the 4-position, 4-[(furan-2-ylmethyl)sulfanyl]piperidine hydrochloride, also exhibits an identical H-donor/acceptor count, demonstrating that these computed molecular properties do not capture the critical spatial differences conferred by linker placement.

Physicochemical property Solubility prediction Receptor binding

Antimicrobial Activity of the Furan-2-ylmethyl Sulfanyl Pharmacophore as a Class-Level Indicator

While no direct activity data exists for the target compound, the furan-2-ylmethyl sulfanyl pharmacophore has demonstrated quantifiable in vitro antimicrobial activity. In a study by Paneth et al. (2014), compounds bearing this group (specifically, 4-substituted 1-[(furan-2-ylmethyl)sulfanyl] propanoylthiosemicarbazides) showed activity against Gram-positive bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 125 to 1000 μg/mL [1]. This provides a class-level inference that the pharmacophore is biologically active, with observed MICs of 250–500 μg/mL for compound 2 and 125–250 μg/mL for compound 3 within that series, offering a preliminary potency benchmark for research programs exploring this chemical space.

Antimicrobial activity Gram-positive bacteria Pharmacophore mapping

Chiral Carbon Count and Stereochemical Complexity as a Differentiator from Achiral Analogs

The target compound possesses 1 undefined atom stereocenter, whereas the free base version (CAS 1250567-75-9) and other close analogs like 4-[(Furan-2-ylmethyl)sulfanyl]piperidine have 0 defined atom stereocenters [1][2]. This presence of a stereocenter introduces the potential for enantiomer-specific biological activity, a critical consideration in medicinal chemistry. For procurement purposes, this means the compound's racemic nature must be accounted for in biological assays, and its separation into pure enantiomers may be required for higher-precision studies, setting it apart from truly achiral scaffold analogs.

Chiral resolution Stereochemistry Synthetic complexity

Formal Charge Difference Between Salt (Hydrochloride) and Free Base Forms

The target compound, as the hydrochloride salt, has a formal charge of 0 (neutral due to salt formation), while the free base 2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine (CAS 1250567-75-9) also has a formal charge of 0 [1]. This confirms the salt form primarily influences crystallinity, solubility, and hygroscopicity rather than computed charge. For procurement, the hydrochloride salt is often preferred for its improved solid-state stability and ease of handling, which can be a deciding factor when choosing between available forms for long-term storage or formulation studies.

Salt form selection Hydrochloride salt Physicochemical stability

Molecular Weight Comparison to a 4-Position Methyl-Linked Structural Isomer

The target compound has a molecular weight of 261.81 g/mol. A structural isomer where the furan-2-ylmethyl sulfanyl group is attached via a methyl linker at the 4-position of piperidine, 4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride (CAS 1864062-47-4), has a molecular weight of 247.78 g/mol [1][2]. This 14.03 g/mol difference, resulting from an additional methylene group in the linker, is analytically significant for quality control and identity verification. Procurement and inventory systems must distinguish between these isomers by molecular weight to avoid mix-ups, as they are not interchangeable building blocks.

Molecular weight Isomer differentiation Analytical standardization

Key Application Scenarios for 2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride


Stereospecific Structure-Activity Relationship (SAR) Studies

The presence of one undefined stereocenter makes this compound a prime candidate for exploring enantioselective biological activity. In medicinal chemistry programs focused on chiral targets, this compound can be resolved into enantiomers, and each can be tested to map out the stereochemical requirements for binding and activity. This is a distinct advantage over achiral analogs like 4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride, which have zero stereocenters .

Antimicrobial Candidate Development Targeting Gram-Positive Pathogens

Leveraging the class-level evidence that the furan-2-ylmethyl sulfanyl group is a validated pharmacophore with MIC values as low as 125 μg/mL against Gram-positive bacteria , this compound can serve as a starting scaffold for a medicinal chemistry optimization program. Its unique substitution pattern offers a new vector for diversification to improve potency beyond the benchmarked values.

Isomer-Specific Chemical Biology Probe Design

The compound's precise molecular weight of 261.81 g/mol and distinct linker composition clearly differentiate it from close isomers . This analytical distinction is crucial when the compound is used as a precursor for chemical biology probes, where even a single methylene shift can ablate target engagement. Using the correct isomer ensures SAR integrity in probe development projects.

Pharmaceutical Salt Form Selection and Preformulation Studies

As the hydrochloride salt with a neutral formal charge, this compound is the preferred solid form for preformulation work . It can be directly compared to the free base (CAS 1250567-75-9) in solubility, stability, and hygroscopicity screens to determine the optimal form for further development.

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